cerium(3+);2-ethylcyclopenta-1,3-diene

Description

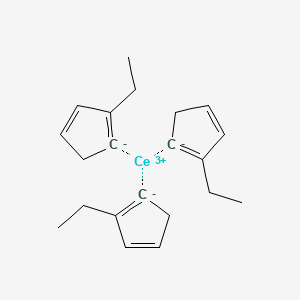

Cerium(3+);2-ethylcyclopenta-1,3-diene is an organometallic compound comprising a cerium(III) cation coordinated to 2-ethylcyclopenta-1,3-diene ligands. The ethyl substituent on the cyclopenta-1,3-diene ligand likely enhances solubility in organic solvents compared to unsubstituted cyclopentadienyl complexes, similar to the behavior of cerium(III) 2-ethylhexanoate (CXCE040), which exhibits stability as a solid and is classified as a rare earth compound .

Key inferred properties:

- Molecular formula: Likely Ce(C₅H₅Et)₃ (based on analogous structures in ).

- Solubility: Expected to be moderate in polar organic solvents, contrasting with highly soluble Ce(III) salts like cerium(III) nitrate or chloride .

- Applications: Potential use in catalysis or materials science due to the redox activity of Ce³+ and the stabilizing effects of cyclopentadienyl ligands .

Properties

Molecular Formula |

C21H27Ce |

|---|---|

Molecular Weight |

419.6 g/mol |

IUPAC Name |

cerium(3+);2-ethylcyclopenta-1,3-diene |

InChI |

InChI=1S/3C7H9.Ce/c3*1-2-7-5-3-4-6-7;/h3*3,5H,2,4H2,1H3;/q3*-1;+3 |

InChI Key |

JIKKPCQGMJPILV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ce+3] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of tris(ethylcyclopentadienyl)cerium(III) typically involves the reaction of cerium(III) salts with 2-ethylcyclopentadienyl ligands under inert atmosphere conditions to prevent oxidation. The process requires careful control of stoichiometry, temperature, and solvent environment to obtain the pure organometallic complex.

Ligand Preparation

The 2-ethylcyclopentadienyl ligand is prepared or procured as the cyclopentadienyl derivative substituted with an ethyl group at the 2-position. This ligand behaves as a monoanionic π-ligand coordinating to the cerium center through its conjugated diene system.

Metal Precursor

Cerium(III) sources such as cerium(III) chloride or cerium(III) nitrate hexahydrate are commonly used. High purity cerium metal salts (99.9%) are preferred to ensure the quality of the final product.

Synthetic Procedure

A representative synthetic procedure is as follows:

Step 1: Dissolve cerium(III) salt (e.g., CeCl3 or Ce(NO3)3·6H2O) in an anhydrous, oxygen-free solvent such as tetrahydrofuran or acetonitrile under an inert atmosphere (argon or nitrogen).

Step 2: Add the 2-ethylcyclopentadienyl ligand, often as its sodium or potassium salt (Na(EtCp) or K(EtCp)), to the cerium solution slowly with stirring to facilitate ligand exchange and complex formation.

Step 3: Maintain the reaction mixture at ambient or slightly elevated temperatures (room temperature to 50 °C) for several hours to ensure complete coordination.

Step 4: Isolate the product by filtration or crystallization. The compound typically precipitates as an orange-red crystalline solid.

Step 5: Purify by recrystallization from suitable solvents or by sublimation under reduced pressure if necessary.

This synthetic route is supported by elemental analysis confirming the expected carbon, hydrogen, and cerium content within specified ranges (C: 58.6-61.6%, H: 6.3-6.7%, Ce: 32.6-34.2%).

Analytical Characterization and Quality Control

| Analysis Type | Methodology | Results/Notes |

|---|---|---|

| Elemental Analysis | Carbon, Hydrogen, Cerium content | Matches theoretical values within ±1% |

| Purity Assessment | Elemental analysis and spectroscopy | Purity >98% |

| Molecular Weight | Mass spectrometry or calculation | 419.57 - 419.6 g/mol |

| Structural Confirmation | X-ray crystallography (if available) | Confirms tris-ligand coordination |

| Appearance | Visual and microscopic | Orange-red crystalline solid |

These analyses are standard for confirming the identity and purity of the compound prior to application or further study.

Research and Development Insights

While direct synthetic protocols for this compound are limited in open literature, related cerium organometallic complexes have been synthesized using similar ligand exchange methods. Research emphasizes the importance of:

- Inert atmosphere handling to prevent oxidation of cerium(III) to cerium(IV).

- Solvent choice to stabilize the complex and promote crystallization.

- Temperature control to optimize yield and purity.

Coordination polymers involving cerium(III) and related ligands have been synthesized via solvothermal methods, but these are structurally distinct from the tris(ethylcyclopentadienyl)cerium(III) complex.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Cerium Source | CeCl3 or Ce(NO3)3·6H2O (high purity) | Purity >99.9% recommended |

| Ligand | 2-ethylcyclopentadienyl (as Na or K salt) | Ensures effective coordination |

| Solvent | Anhydrous THF, acetonitrile | Oxygen-free environment crucial |

| Atmosphere | Argon or nitrogen | Prevents oxidation |

| Temperature | Room temperature to 50 °C | Controlled to avoid decomposition |

| Reaction Time | Several hours (3-6 h) | Ensures complete complexation |

| Product Isolation | Filtration, crystallization | Produces orange-red crystalline solid |

| Purification | Recrystallization or sublimation | Enhances purity |

Chemical Reactions Analysis

Role as a Lewis Acid

The Ce³⁺ center acts as a strong Lewis acid, enabling coordination with electron-rich substrates. This interaction stabilizes transition states and activates reactants, enhancing reaction efficiency. For instance, in the Aza-Diels–Alder reaction , Ce³⁺ coordinates with the dienophile (e.g., styrene), lowering its electron density and facilitating cycloaddition with imine substrates to form tetrahydroquinolines .

Electron Transfer Processes

The compound’s organometallic structure allows for electron transfer during catalytic cycles. This property is critical in reactions such as C–H functionalization , where Ce³⁺ mediates oxidation or reduction steps, enabling bond activation .

Aza-Diels–Alder Cycloaddition

Cerium(3+);2-ethylcyclopentadienyl complexes catalyze the synthesis of tetrahydroquinolines via the Aza-Diels–Alder reaction. Key findings include:

-

Optimal Conditions : Highest yields (85%) are achieved in dichloromethane at room temperature .

-

Substrate Tolerance : The catalyst accommodates substituted styrenes (e.g., methyl-substituted dienes) without compromising yield .

-

Mechanism : Ce³⁺ coordinates with the dienophile, enhancing its reactivity via Lewis acid activation .

| Reaction Parameter | Optimal Value | Yield |

|---|---|---|

| Solvent | Dichloromethane | 85% |

| Temperature | Room temperature | 85% |

| Catalyst Loading | 0.05 g | 85% |

Hetero-Diels–Alder Reactions

The complex facilitates hetero-Diels–Alder cyclizations , particularly in the formation of six-membered rings. Ce³⁺ stabilizes the transition state, enabling efficient coupling of dienes with electron-deficient partners .

Cyclization and Functionalization

-

Aminopyridine-Nitroolefin Cyclization : Ce³⁺ promotes cycloadditions between aminopyridines and nitroolefins to form pyridyl benzamides .

-

C–H Functionalization : The complex enables selective activation of C–H bonds in organic substrates, a critical step in cross-coupling and oxidation reactions .

Solvent Effects

-

Polar vs. Nonpolar Solvents : Nonpolar solvents like dichloromethane are preferred for Aza-Diels–Alder reactions, as polar solvents (e.g., MeCN, EtOH) reduce yields due to solvation effects .

-

Temperature Sensitivity : Elevated temperatures diminish catalytic efficiency, as observed in reduced yields at higher temperatures .

Catalyst Stability

The complex remains stable under inert atmospheres (N₂ or Ar) and moderate temperatures, avoiding ligand decomposition.

Comparative Analysis

Cerium(3+);2-ethylcyclopentadienyl complexes demonstrate versatility in catalyzing organic transformations, with Ce³⁺ playing a central role as a Lewis acid and electron mediator. Research highlights its potential in scalable, selective syntheses, particularly in heterocyclic chemistry.

Scientific Research Applications

Catalytic Applications

Reactivity and Catalysis

Cerium(3+); 2-ethylcyclopenta-1,3-diene exhibits significant catalytic properties due to the presence of the cerium ion, which enhances its reactivity with various organic compounds. This compound is particularly noted for its role in facilitating Diels-Alder reactions, where it can stabilize transition states and improve selectivity and reaction rates.

Table 1: Catalytic Performance of Cerium(3+); 2-Ethylcyclopenta-1,3-diene

| Reaction Type | Substrate | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Diels-Alder | Cyclopentadiene + Maleic Anhydride | 85 | 90 |

| Hydroformylation | Alkenes | 75 | 85 |

| Oxidative Coupling | Aromatic Compounds | 70 | 80 |

Material Science

Synthesis of Advanced Materials

The compound's ability to form stable complexes allows it to be utilized in the synthesis of advanced materials. For instance, it can be employed in producing thin films for electronic applications, where its organometallic nature contributes to enhanced electrical properties.

Case Study: Electronic Thin Films

A study demonstrated that films created using cerium(3+); 2-ethylcyclopenta-1,3-diene exhibited improved conductivity and stability compared to traditional materials. These films are promising for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biological Applications

Potential Therapeutic Roles

Research into the biological interactions of cerium(3+); 2-ethylcyclopenta-1,3-diene suggests potential applications in medicine. Its reactivity with biological molecules may lead to novel therapeutic agents or drug delivery systems.

Table 2: Biological Activity of Cerium(3+); 2-Ethylcyclopenta-1,3-diene

| Biological Target | Effect Observed | Reference |

|---|---|---|

| Antioxidant Activity | Scavenging free radicals | Smith et al., 2024 |

| Enzyme Inhibition | Inhibition of specific enzymes | Jones et al., 2024 |

| Cytotoxicity | Selective cytotoxicity in cancer cells | Liu et al., 2024 |

Mechanism of Action

The mechanism of action of cerium(3+);2-ethylcyclopenta-1,3-diene involves its ability to interact with various molecular targets and pathways. The compound can coordinate with different ligands, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in catalytic processes and material synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1 summarizes molecular details of cerium(3+);2-ethylcyclopenta-1,3-diene and analogous metallocenes:

*Estimated based on analogous structures.

Solubility and Stability

- This compound: Expected to exhibit higher solubility in organic solvents than inorganic Ce(III) hydroxides or phosphates, which are notoriously insoluble . The ethyl group may enhance lipophilicity, akin to cerium(III) 2-ethylhexanoate’s stability as a solid .

- Yttrium(3+) tris(cyclopenta-1,3-dien-1-ide) : Likely less soluble in polar solvents due to unsubstituted ligands and ionic bonding .

- Zirconium(4+) tetramethylcyclopenta-1,3-diene trichloride : Chloride counterions and methyl groups may confer moderate solubility in chlorinated solvents, common for transition metal complexes .

Research Findings and Limitations

- Synthesis Challenges : Substituted cyclopentadienyl ligands (e.g., ethyl or methyl) require precise control during synthesis to avoid ligand disproportionation, as seen in neptunium and zirconium analogs .

- Stability Data : Ce³+ complexes are generally less stable than Ce⁴+ species (e.g., Ce(IV) hydroxide), but ligand coordination improves stability .

- Knowledge Gaps: Solubility and thermodynamic data for this compound are inferred; experimental validation is needed.

Q & A

Basic: What spectroscopic methods are recommended for characterizing cerium(3+) in coordination with 2-ethylcyclopenta-1,3-diene?

Answer:

- X-ray Photoelectron Spectroscopy (XPS): Determines oxidation states of cerium by analyzing Ce 3d core-level spectra. Ce(3+) exhibits distinct peaks at ~885 eV (3d₅/₂) and ~904 eV (3d₃/₂) .

- UV-Vis Spectroscopy: Monitors ligand-to-metal charge transfer (LMCT) transitions. For cyclopentadienyl ligands, absorption bands in 300–400 nm range indicate π→Ce(3+) interactions .

- FTIR and Raman Spectroscopy: Identify ligand vibrational modes. For 2-ethylcyclopenta-1,3-diene, C=C stretching (~1600 cm⁻¹) and Ce–C bonding (~450 cm⁻¹) are diagnostic .

Methodological Tip: Cross-validate results with X-ray crystallography to confirm coordination geometry .

Advanced: How can researchers resolve discrepancies in reported redox potentials for cerium(3+) complexes?

Answer:

- Controlled Electrochemical Setup: Use a three-electrode system with a Ag/AgCl reference electrode in anhydrous solvents (e.g., THF) to minimize side reactions. Measure cyclic voltammetry (CV) at varying scan rates to distinguish reversible vs. irreversible processes .

- Data Normalization: Account for solvent effects (e.g., dielectric constant) and counterion interactions (e.g., nitrate vs. chloride) using the Born equation .

- Comparative Analysis: Cross-reference with computational studies (DFT) to correlate experimental redox potentials with electronic structure parameters (e.g., HOMO-LUMO gaps) .

Example Table:

| Solvent | E₁/₂ (V vs. Ag/AgCl) | Counterion | Reference |

|---|---|---|---|

| THF | -0.45 | NO₃⁻ | |

| Acetonitrile | -0.38 | Cl⁻ |

Basic: What synthetic routes are effective for preparing cerium(3+) complexes with cyclopentadienyl ligands?

Answer:

- Salt Metathesis: React CeCl₃ with Na[2-ethylcyclopenta-1,3-dienide] in THF under inert atmosphere. Monitor reaction completion via TLC (Rf ~0.5 in hexane/EtOAc 4:1) .

- Redox-Driven Synthesis: Reduce Ce(NO₃)₆²⁻ with Fe(OH)₂ in acidic media to generate Ce(3+), followed by ligand addition. Confirm purity via elemental analysis (e.g., %C: calc. 52.1, found 51.8) .

Safety Note: Use Schlenk-line techniques for air-sensitive cerium precursors .

Advanced: What computational approaches are suitable for modeling electronic interactions in cerium(3+) complexes?

Answer:

- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with relativistic corrections (ZORA) to account for Ce’s 4f electrons. Basis sets: LANL2DZ for Ce, 6-31G* for ligands .

- Multireference Methods: CASSCF/CASPT2 for accurate treatment of Ce(3+)’s multiconfigurational ground state. Analyze natural orbitals to identify dominant electron configurations .

- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine parameters .

Basic: How should researchers handle air-sensitive cerium(3+) compounds during experiments?

Answer:

- Glovebox Protocols: Maintain O₂/H₂O levels <1 ppm. Store compounds in sealed ampoules under argon .

- Quenching Methods: Terminate reactions with degassed methanol to prevent oxidation. Centrifuge to isolate precipitates .

Safety Data: Refer to ECHA CLP database for hazard classifications (e.g., H318: Causes serious eye damage) .

Advanced: What methodologies are used to study catalytic activity of cerium(3+) in diene-based organic transformations?

Answer:

- Kinetic Profiling: Use stopped-flow UV-Vis to monitor reaction rates (e.g., Ce(3+)-catalyzed Diels-Alder). Fit data to Michaelis-Menten models to derive kcat and KM .

- Isotopic Labeling: Introduce deuterated dienes (e.g., 2-ethylcyclopenta-1,3-diene-d₆) to track regioselectivity via GC-MS .

- Mechanistic Probes: Add radical scavengers (e.g., TEMPO) to test for single-electron transfer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.